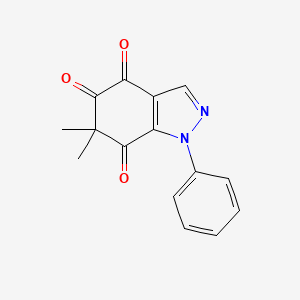
6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by its unique trione structure, which includes three carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylhydrazine with 2,3-dioxo-4,4-dimethylpentanoic acid in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate cyclization and formation of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the indazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-indazole-4,5,7(6H)-trione: Lacks the dimethyl groups.
6-Methyl-1-phenyl-1H-indazole-4,5,7(6H)-trione: Contains only one methyl group.
1-Phenyl-1H-indazole-3-carboxylic acid: Different functional group at the 3-position.
Uniqueness
6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione is unique due to its trione structure and the presence of two methyl groups at the 6-position, which may influence its reactivity and biological activity.
Properties
CAS No. |
62775-21-7 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6,6-dimethyl-1-phenylindazole-4,5,7-trione |
InChI |
InChI=1S/C15H12N2O3/c1-15(2)13(19)11-10(12(18)14(15)20)8-16-17(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
YSZAHTXTWQUXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


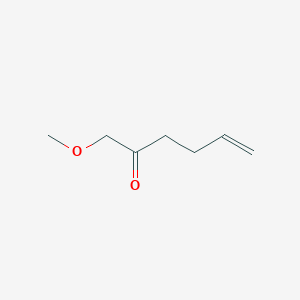
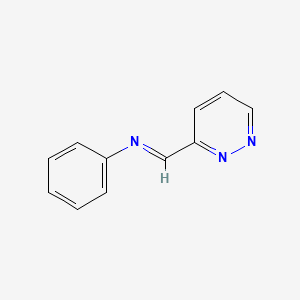
![[1,4-Phenylenebis(oxy)]bis[ethyl(dipentyl)silane]](/img/structure/B14523844.png)
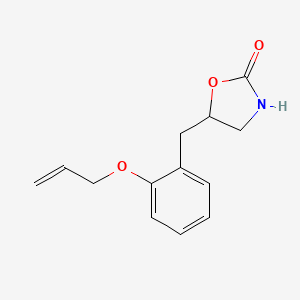
![2-[(Trifluoromethyl)sulfanyl]-1-(trimethylsilyl)-1H-pyrrole](/img/structure/B14523849.png)
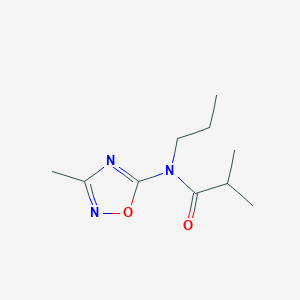
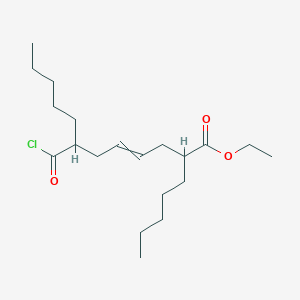
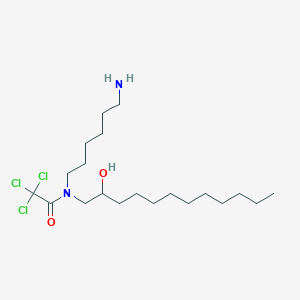
![5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one](/img/structure/B14523861.png)
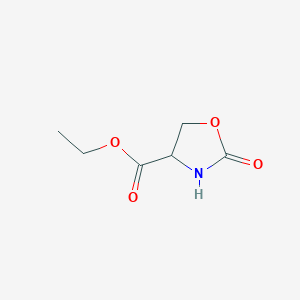
![2-{[(2,5-Dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14523866.png)
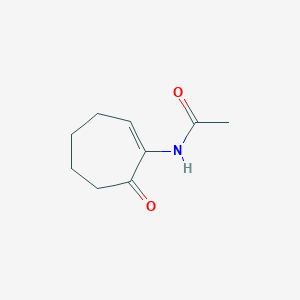
![1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14523882.png)

